molecular formula C25H23N3O4 B414994 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B414994
M. Wt: 429.5g/mol
InChI Key: ZGHLKRWOQRWVKZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzooxazole ring substituted with a tert-butylphenyl group and a nitrobenzamide moiety. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzooxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative to form the benzooxazole ring.

    Substitution with tert-Butylphenyl Group: The benzooxazole intermediate is then subjected to a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable Lewis acid catalyst.

    Introduction of Nitrobenzamide Moiety: The final step involves the nitration of the benzamide derivative, followed by coupling with the benzooxazole intermediate under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various Lewis acids. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzooxazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide include:

    N-(4-tert-Butyl-phenyl)-benzooxazole: Lacks the nitrobenzamide moiety, resulting in different reactivity and applications.

    4-tert-Butyl-phenyl-benzamide:

    N-(4-tert-Butyl-phenyl)-4-methyl-3-nitro-benzamide: Similar but lacks the benzooxazole ring, leading to different chemical behavior.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C25H23N3O4/c1-15-5-6-17(13-21(15)28(30)31)23(29)26-19-11-12-22-20(14-19)27-24(32-22)16-7-9-18(10-8-16)25(2,3)4/h5-14H,1-4H3,(H,26,29)

InChI Key

ZGHLKRWOQRWVKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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